N-(5-methyl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a biphenyl carboxamide derivative featuring a 1,3,4-thiadiazole substituent with a methyl group at the 5-position. The compound’s core structure combines a hydrophobic biphenyl moiety with a heterocyclic thiadiazole ring, which is critical for its interactions with biological targets such as the human secretin receptor (hSCTR) . Its synthesis typically involves coupling biphenyl carbonyl intermediates with substituted thiadiazole amines under peptide-coupling conditions (e.g., HATU/DIPEA), followed by purification via chromatography .
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c1-11-18-19-16(21-11)17-15(20)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPHYEUUOKGZAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves the reaction of appropriate hydrazonoyl halides with suitable precursors. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one in the presence of methyl hydrazinecarbodithioate or hydrazinecarbothioamide . The resulting intermediate is then reacted with hydrazonoyl chloride derivatives to form the desired thiadiazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring acts as an electrophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, derivatives similar to N-(5-methyl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide have demonstrated significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 0.28 | Induction of apoptosis |
| A549 (Lung) | 0.52 | Tubulin interaction |
The structure–activity relationship (SAR) studies suggest that substituents on the thiadiazole ring influence the compound's potency against tumor cells .
Antimicrobial Properties
Thiadiazole derivatives are also noted for their antimicrobial activities. Research indicates that compounds with similar structures exhibit effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it may target carbonic anhydrase, which plays a significant role in regulating pH and fluid balance in biological systems .
Synthetic Routes
The synthesis of this compound typically involves the following steps:
- Formation of Thiadiazole Ring:
- Reaction between thiosemicarbazide and appropriate carbonyl compounds.
- Coupling Reaction:
- The thiadiazole derivative is then coupled with biphenyl derivatives under suitable conditions (e.g., using coupling agents like EDC or DCC).
These synthetic methods allow for the modification of the compound to enhance its biological activity and selectivity.
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal evaluated the efficacy of a series of thiadiazole derivatives on cancer cell lines. The results indicated that this compound exhibited superior activity compared to other derivatives due to its ability to induce apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of various thiadiazole compounds against clinical isolates of bacteria. The study found that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibacterial agent .
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, leading to the inhibition of their activity. For example, the compound has been shown to inhibit the activity of signal transducer and activator of transcription 3 (STAT3), a protein involved in cancer cell proliferation . This inhibition occurs through the binding of the compound to the SH2 domain of STAT3, preventing its phosphorylation and subsequent activation .
Comparison with Similar Compounds
Key Structural and Functional Differences
Key Observations :
- Substituent Effects : Addition of electron-withdrawing groups (e.g., trifluoromethyl) on the biphenyl ring (Compound 26, ) enhances receptor-binding potency, likely due to increased hydrophobic interactions and improved target affinity.
- Heterocyclic Ring Importance : Replacement of the 1,3,4-thiadiazole with a 1,3-thiazole (as in N-(5-methyl-1,3-thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide) reduces molecular weight (287.38 g/mol) but may compromise receptor selectivity due to altered hydrogen-bonding capacity .
Biphenyl Carboxamides with Non-Thiadiazole Heterocycles
Example: GR127935
- Structure : N-[4-methoxy-3-(4-methylpiperazinyl)phenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-carboxamide .
- Key Differences : The oxadiazole ring replaces thiadiazole, and a methoxy-piperazinyl group enhances solubility.
- Activity : Potent 5-HT₁B/1D receptor antagonist (pIC₅₀ > 8) , contrasting with the hSCTR agonism of thiadiazole derivatives.
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a synthetic compound belonging to the thiadiazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparative efficacy against various biological targets.
Chemical Structure and Properties
The compound features a biphenyl structure linked to a thiadiazole ring, which enhances its pharmacological properties. The presence of the thiadiazole moiety is crucial for its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C18H17N3OS |
| Molar Mass | 321.41 g/mol |
| Density | 1.32 g/cm³ (predicted) |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit various enzymes and receptors involved in disease processes. The compound's thiadiazole ring can form hydrogen bonds with amino acid residues in proteins, leading to modulation of their activity .
Antimicrobial Activity
Studies have shown that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its effectiveness against a range of bacterial and fungal strains. The compound demonstrated minimum inhibitory concentrations (MICs) that were competitive with established antimicrobial agents.
Case Study: Antimicrobial Efficacy
A recent study assessed the antimicrobial activity of several thiadiazole derivatives, including our compound of interest. The results indicated:
- MIC against Staphylococcus aureus: 8 µg/mL
- MIC against Escherichia coli: 16 µg/mL
- MIC against Candida albicans: 32 µg/mL
These findings suggest that the compound possesses considerable potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro assays on various cancer cell lines revealed promising results.
Table: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 (breast) | 0.28 |
| A549 (lung) | 0.52 |
| SK-MEL-2 (melanoma) | 4.27 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against specific cancer types .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of thiadiazole compounds suggests that modifications to the substituents on the thiadiazole ring significantly influence their biological activity. For example:
- Electron-withdrawing groups enhance antimicrobial activity.
- Hydrophobic moieties improve anticancer efficacy.
This relationship underscores the importance of chemical structure in determining the pharmacological effects of these compounds .
Comparative Analysis with Similar Compounds
When compared with other known thiadiazole derivatives, this compound shows unique properties due to its biphenyl linkage and specific substituents.
Table: Comparison of Biological Activities
| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|
| This compound | 8 µg/mL (S. aureus) | 0.28 µg/mL (MCF-7) |
| N,N-dimethyl-[other thiadiazole derivative] | 16 µg/mL (E. coli) | 0.52 µg/mL (A549) |
This comparison illustrates that while similar compounds may exhibit comparable activities, specific structural features can enhance efficacy and selectivity towards certain biological targets .
Q & A
Basic Research Question
- ¹H/¹³C NMR : Assign peaks using 2D experiments (e.g., COSY, HSQC) to resolve overlapping signals from the biphenyl and thiadiazole moieties .
- X-ray crystallography : Determine crystal packing and hydrogen-bonding interactions, which influence stability and reactivity .
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns to rule out byproducts .
How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?
Advanced Research Question
- Quantum chemical calculations : Use Gaussian or ORCA to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity sites .
- Molecular dynamics (MD) simulations : Assess solubility by simulating solvation free energy in water or lipid bilayers .
- ADMET prediction : Tools like SwissADME or pkCSM can estimate bioavailability, metabolic stability, and toxicity early in the design phase .
What strategies address the low solubility of this compound in biological assays?
Advanced Research Question
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve solubility, which are cleaved in vivo .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance delivery .
- Co-crystallization : Explore co-crystals with pharmaceutically acceptable co-formers (e.g., succinic acid) to modify solubility without altering bioactivity .
How do researchers validate the mechanism of action for this compound in enzyme inhibition studies?
Advanced Research Question
- Kinetic assays : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) and Ki values .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics to confirm target engagement .
- CRISPR/Cas9 knockouts : Validate specificity by comparing activity in wild-type vs. enzyme-deficient cell lines .
What are the best practices for scaling up synthesis while maintaining yield and purity?
Basic Research Question
- Process optimization : Use factorial design (e.g., 2^k designs) to identify critical parameters (e.g., reaction time, solvent volume) .
- Continuous flow chemistry : Improve reproducibility and reduce byproducts via controlled reagent mixing and temperature gradients .
- Quality control : Implement inline PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
How can AI-driven platforms accelerate the discovery of novel derivatives?
Advanced Research Question
- Generative models : Train AI (e.g., GPT-4 or ChemBERTa) on PubChem data to propose derivatives with desired properties .
- Reaction prediction : Use tools like IBM RXN or ASKCOS to predict feasible synthetic routes and optimize reaction conditions .
- High-throughput screening (HTS) : Integrate robotic platforms with AI for rapid synthesis and testing of compound libraries .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
